Isoamyl-n-propyl-amine

Description

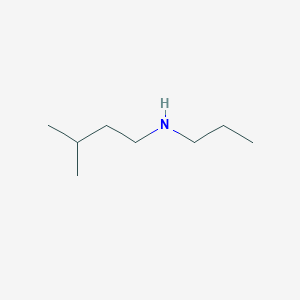

Structure

3D Structure

Properties

Molecular Formula |

C8H19N |

|---|---|

Molecular Weight |

129.24 g/mol |

IUPAC Name |

3-methyl-N-propylbutan-1-amine |

InChI |

InChI=1S/C8H19N/c1-4-6-9-7-5-8(2)3/h8-9H,4-7H2,1-3H3 |

InChI Key |

NCBKRBDUPKCJEH-UHFFFAOYSA-N |

Canonical SMILES |

CCCNCCC(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Isoamyl-n-propyl-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways and mechanisms for isoamyl-n-propyl-amine, also known as N-(3-methylbutyl)propan-1-amine. The document focuses on providing actionable experimental protocols and quantitative data to support research and development in the chemical and pharmaceutical industries.

Core Synthesis Pathway: Reductive Amination

The most prevalent and efficient method for the synthesis of this compound is through reductive amination. This versatile reaction involves the formation of an imine intermediate from an aldehyde or ketone and a primary amine, followed by the reduction of the imine to the corresponding secondary amine. For the synthesis of this compound, this involves the reaction of isovaleraldehyde (3-methylbutanal) with propylamine.

Mechanism of Reductive Amination

The reductive amination process proceeds in two key steps:

-

Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amine (propylamine) on the carbonyl carbon of the aldehyde (isovaleraldehyde). This is typically carried out under mildly acidic conditions, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack. The resulting hemiaminal intermediate then undergoes dehydration to form an imine (a compound containing a carbon-nitrogen double bond).

-

Reduction of the Imine: The formed imine is then reduced to the final secondary amine product, this compound. This reduction can be achieved using various reducing agents. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. Sodium cyanoborohydride is often preferred as it is a milder reducing agent that selectively reduces the imine in the presence of the unreacted aldehyde.

A general workflow for this synthesis is outlined below:

Detailed Experimental Protocols

While specific literature detailing the synthesis of this compound is not abundant, a general protocol for the reductive amination of aliphatic aldehydes with primary amines can be adapted. The following represents a plausible experimental procedure.

Materials:

-

Isovaleraldehyde (3-methylbutanal)

-

Propylamine

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (anhydrous)

-

Acetic acid (glacial)

-

Diethyl ether or Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, separatory funnel)

-

Stirring apparatus

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve isovaleraldehyde (1.0 eq) in anhydrous methanol.

-

Amine Addition: Add propylamine (1.1 eq) to the solution.

-

Acidification and Imine Formation: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the mixture to facilitate imine formation. Stir the reaction mixture at room temperature for 1-2 hours.

-

Reduction: In a separate flask, dissolve sodium cyanoborohydride (1.2 eq) in a minimal amount of anhydrous methanol. Add this solution dropwise to the reaction mixture via the dropping funnel, maintaining the temperature below 25°C (an ice bath may be necessary to control any exotherm).

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol.

-

Extraction: To the aqueous residue, add a saturated solution of sodium bicarbonate to neutralize the acid and basify the solution. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by fractional distillation under atmospheric or reduced pressure to obtain the pure product.

Alternative Synthesis Pathway: From Isoamyl Alcohol

An alternative, though potentially less direct, route to this compound involves the initial conversion of isoamyl alcohol to an intermediate that can then be reacted with propylamine. One such pathway involves the oxidation of isoamyl alcohol to isovaleraldehyde, followed by the reductive amination as described above.

Another possibility is the direct amination of isoamyl alcohol with propylamine over a suitable catalyst at elevated temperature and pressure. This method is often employed in industrial settings for the synthesis of amines from alcohols.

The logical relationship for this alternative pathway is as follows:

Quantitative Data Summary

Due to the limited availability of specific literature for the synthesis of this compound, the following table presents expected yields for reductive amination of aliphatic aldehydes with primary amines based on general procedures found in organic synthesis literature. These values should be considered as representative and may vary depending on the specific reaction conditions and scale.

| Synthesis Pathway | Starting Materials | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Purity (%) |

| Reductive Amination | Isovaleraldehyde, Propylamine | NaBH₃CN | Methanol | Room Temp | 12-24 | 70-90 | >95 (after distillation) |

| Reductive Amination | Isovaleraldehyde, Propylamine | H₂/Pd-C | Ethanol | Room Temp | 4-12 | 65-85 | >95 (after distillation) |

| Direct Amination | Isoamyl alcohol, Propylamine | Metal Catalyst (e.g., Ni, Cu) | - (Neat) | 150-250 | 2-8 | 50-70 | Variable, requires extensive purification |

Note: The direct amination of alcohols is a more industrially focused process and often results in a mixture of primary, secondary, and tertiary amines, thus requiring more rigorous purification to isolate the desired secondary amine.

Conclusion

The synthesis of this compound is most reliably achieved through the reductive amination of isovaleraldehyde with propylamine. This method offers good to excellent yields and high purity of the final product. While alternative pathways from isoamyl alcohol exist, they may involve additional steps or require more specialized equipment and harsher reaction conditions. The provided experimental protocol for reductive amination serves as a solid foundation for laboratory-scale synthesis, and the summarized quantitative data offers a benchmark for expected outcomes. Further optimization of reaction parameters may be necessary to achieve desired yields and purity for specific research or development applications.

Technical Guide: Physical Properties of N-Propylisoamylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted and expected physical properties of N-propylisoamylamine. Due to a lack of available experimental data for this specific secondary amine, this document outlines its theoretical properties and provides experimental data for structurally similar compounds for comparative analysis. Detailed experimental protocols for determining key physical parameters are also included to aid researchers in characterizing this and other similar molecules.

Introduction

N-propylisoamylamine, with the chemical formula C₈H₁₉N, is a secondary amine. Understanding the physical properties of such compounds is fundamental for their application in research and development, particularly in the fields of medicinal chemistry and material science. Properties such as boiling point, density, and solubility are critical for reaction setup, purification, formulation, and predicting bioavailability. This guide summarizes the predicted physical data for N-propylisoamylamine and provides established methodologies for their experimental determination.

Predicted Physical Properties of N-Propylisoamylamine

| Property | Predicted Value/Information |

| Molecular Formula | C H₁₉N |

| Molecular Weight | 129.24 g/mol |

| Appearance | Expected to be a colorless liquid. |

| Odor | Expected to have a characteristic amine-like (fishy or ammoniacal) odor. |

Physical Properties of a Comparable Secondary Amine

For contextual understanding, the experimentally determined physical properties of N-isopropylpropylamine (C₆H₁₅N), a structurally related secondary amine, are presented below.[1] It is important to note that while N-isopropylpropylamine has a lower molecular weight, the data provides a valuable reference point.

| Property | Experimental Value for N-Isopropylpropylamine |

| Molecular Formula | C₆H₁₅N |

| Molecular Weight | 101.19 g/mol [1] |

| CAS Number | 21968-17-2[1] |

Note: Specific values for boiling point, melting point, density, and solubility for N-isopropylpropylamine were not found in the provided search results.

Discussion of Expected Physical Properties

Based on the general principles of physical chemistry for amines, the following characteristics for N-propylisoamylamine can be anticipated:

-

Boiling Point : As a secondary amine, N-propylisoamylamine can participate in intermolecular hydrogen bonding.[2][3][4][5] This results in a boiling point that is expected to be higher than that of a tertiary amine of similar molecular weight but lower than that of a primary amine or an alcohol with a comparable molecular weight.[2][3][4][5] The boiling point will be significantly higher than non-polar alkanes of similar mass due to both hydrogen bonding and dipole-dipole interactions.[4][5]

-

Solubility : The solubility of amines in water is dependent on their ability to form hydrogen bonds with water molecules and the size of the hydrophobic alkyl groups.[3] N-propylisoamylamine, with a total of eight carbon atoms, is expected to have low solubility in water.[6] Generally, amines with more than six carbon atoms are considered insoluble or only slightly soluble in water.[6] However, it is expected to be soluble in organic solvents such as alcohols, ethers, and benzene.[3][6] The amine's basicity allows it to react with acids to form water-soluble ammonium salts.[7]

-

Density : The density of liquid amines is typically less than that of water. It is anticipated that the density of N-propylisoamylamine would be in the range of 0.7 to 0.8 g/mL at room temperature.

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physical properties of liquid amines.

Determination of Boiling Point

The normal boiling point of a liquid amine can be determined using a variety of methods, including simple and fractional distillation, or more precise ebulliometric techniques.

Protocol: Distillation Method

-

Apparatus Setup : Assemble a standard distillation apparatus consisting of a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation : Place a measured volume of the amine sample into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Heating : Begin to gently heat the flask.

-

Equilibrium : Observe the temperature as the liquid begins to boil and the vapor condenses. The boiling point is the temperature at which the vapor and liquid phases are in equilibrium, observed as a stable temperature reading on the thermometer as the condensate is collected.

-

Data Recording : Record the stable temperature as the boiling point. For high-purity substances, the boiling point should remain constant throughout the distillation.

Measurement of Density

The density of a liquid amine can be accurately measured using a pycnometer or a vibrating tube densimeter.[8][9][10][11][12]

Protocol: Pycnometer Method

-

Cleaning and Drying : Thoroughly clean and dry a pycnometer of a known volume.

-

Weighing (Empty) : Accurately weigh the empty, dry pycnometer.

-

Filling : Fill the pycnometer with the amine sample, ensuring there are no air bubbles. The temperature of the sample should be controlled and recorded.

-

Weighing (Filled) : Weigh the pycnometer filled with the amine.

-

Calculation : The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V where m₁ is the mass of the empty pycnometer, m₂ is the mass of the filled pycnometer, and V is the volume of the pycnometer.

Determination of Solubility

The solubility of an amine in various solvents can be determined by the equilibrium saturation method.

Protocol: Visual Method for Qualitative Solubility

-

Sample Preparation : In a series of labeled test tubes, add a small, measured amount of the amine (e.g., 0.1 mL).

-

Solvent Addition : To each test tube, add a specific volume of a different solvent (e.g., 2 mL of water, ethanol, diethyl ether, etc.).[6]

-

Mixing : Stopper and vigorously shake each test tube for a set period to ensure thorough mixing.[13]

-

Observation : Allow the mixtures to settle and observe whether the amine has completely dissolved to form a single phase (soluble), if two distinct layers remain (insoluble), or if it is partially dissolved (slightly soluble).

-

Acidification for Water Solubility : For the test tube with water, if the amine is insoluble, add a dilute acid (e.g., 5% HCl) dropwise and observe if the amine dissolves upon formation of the ammonium salt.[7]

Mandatory Visualizations

Caption: Experimental workflow for determining the boiling point of a liquid amine.

Caption: Experimental workflow for measuring the density of a liquid amine.

Caption: Factors influencing the physical properties of a secondary amine.

References

- 1. N-Isopropylpropylamine | C6H15N | CID 89119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 5. 15.12 Physical Properties of Amines | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 6. moorparkcollege.edu [moorparkcollege.edu]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. uvadoc.uva.es [uvadoc.uva.es]

- 9. Density, Viscosity, and Excess Properties of MDEA + H2O, DMEA + H2O, and DEEA + H2O Mixtures [mdpi.com]

- 10. uvadoc.uva.es [uvadoc.uva.es]

- 11. pubs.acs.org [pubs.acs.org]

- 12. jagworks.southalabama.edu [jagworks.southalabama.edu]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-Depth Technical Overview of N-propyl-3-methylbutan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Nomenclature

The systematic naming of chemical compounds is crucial for unambiguous identification in research and development. The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized nomenclature system.

The IUPAC name for the compound commonly referred to as Isoamyl-n-propyl-amine is 3-methyl-N-propylbutan-1-amine .[1] This name is derived by identifying the longest carbon chain containing the amine group (butanamine), noting the methyl substituent at the third position of this chain, and indicating the propyl group attached to the nitrogen atom.

A variety of synonyms for this compound are also in use across different chemical databases and suppliers. Understanding these synonyms is essential for conducting thorough literature and database searches.

| Nomenclature Type | Name |

| IUPAC Name | 3-methyl-N-propylbutan-1-amine |

| Common Name | This compound |

| Synonym | (3-METHYLBUTYL)(PROPYL)AMINE |

| Synonym | 1-butanamine, 3-methyl-N-propyl- |

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3-methyl-N-propylbutan-1-amine is presented below. This data is critical for applications in chemical synthesis, formulation, and experimental design.

| Property | Value |

| Molecular Formula | C8H19N |

| Molecular Weight | 129.2432 g/mol [2] |

| CAS Number | 78579-58-5[1] |

Note: Further detailed physical properties such as boiling point, density, and solubility are not consistently reported across publicly available databases and would require experimental determination.

Structural and Relational Information

To clarify the relationship between the various names and the chemical structure, the following diagram is provided.

References

Spectral Data for Isoamyl-n-propyl-amine: A Search for Available Information

An in-depth search for publicly available spectral data (NMR, IR, and MS) for the compound Isoamyl-n-propyl-amine (also known as N-(3-methylbutyl)propan-1-amine) has been conducted. The investigation of chemical databases and scientific literature reveals a notable lack of comprehensive experimental spectral data for this specific secondary amine.

While basic chemical and physical properties for this compound, such as its chemical formula (C8H19N) and molecular weight (129.2432 g/mol ), are documented, experimental NMR, IR, and Mass Spectrometry data sets are not readily accessible in the public domain.[1][2][3]

Searches for this compound in resources such as the NIST Chemistry WebBook and PubChem confirm its identity but do not provide links to or publications containing its spectral characterization.[2][3] The available information is primarily limited to identifiers like its IUPAC name, InChI key, and molecular formula.

For researchers and scientists in drug development, the absence of this foundational data necessitates either de novo spectral analysis of a synthesized or acquired sample or reliance on predictive software to estimate the spectral properties.

In contrast, spectral data for related but structurally distinct compounds are available. For instance, data for smaller amines like propylamine and isopropylamine, as well as the primary amine isoamylamine, can be found.[4][5][6][7][8][9][10][11][12][13] These can serve as useful references for predicting the expected spectral features of this compound, but they do not substitute for experimental data.

Due to the unavailability of quantitative spectral data for this compound, the creation of data tables and detailed experimental protocols for this specific molecule is not possible at this time. A logical workflow for the analysis of a similar, unknown amine compound is presented below.

Caption: General workflow for the spectral analysis and structure elucidation of an amine compound.

References

- 1. This compound - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound | C8H19N | CID 24710094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Isopropylamine(75-31-0) 1H NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Isoamylamine | C5H13N | CID 7894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. docbrown.info [docbrown.info]

- 8. infrared spectrum of propylamine prominent wavenumbers cm-1 detecting functional groups present finger print for identification of propylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. spectrabase.com [spectrabase.com]

- 10. propylamine low high resolution H-1 proton nmr spectrum of propylamine analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. docbrown.info [docbrown.info]

- 12. Propylamine(107-10-8) 1H NMR spectrum [chemicalbook.com]

- 13. Isopropylamine - Wikipedia [en.wikipedia.org]

Isoamyl-n-propyl-amine CAS number lookup

An In-depth Technical Guide to Isoamyl-n-propyl-amine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of this compound (also known as 3-methyl-N-propyl-butan-1-amine), a secondary aliphatic amine. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from established chemical principles and analogous compounds to provide detailed theoretical experimental protocols for its synthesis and analysis. This document is intended to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.

Chemical Identification and Properties

This compound is an organic compound classified as a secondary amine. Its structure consists of an isoamyl group and an n-propyl group attached to a nitrogen atom.

| Property | Value | Source |

| CAS Number | 78579-58-5 | [1] |

| Molecular Formula | C8H19N | [2] |

| Molecular Weight | 129.24 g/mol | [2] |

| IUPAC Name | 3-methyl-N-propyl-butan-1-amine | [1] |

| Synonyms | N-propylisoamylamine, (3-Methylbutyl)(propyl)amine | [1][3] |

| Boiling Point | 153.37 °C at 760 mmHg | [4] |

| Flash Point | 31.84 °C | [4] |

| Density | 0.761 g/cm³ | [4] |

| Vapor Pressure | 3.34 mmHg at 25°C | [5] |

Experimental Protocols

The following sections detail proposed experimental protocols for the synthesis and analysis of this compound. These are based on established methods for similar aliphatic amines.

Synthesis via Reductive Amination

Reductive amination is a common and efficient method for the synthesis of secondary amines from primary amines and carbonyl compounds.[6][7] This proposed protocol uses isoamyl alcohol, which would first be oxidized to isovaleraldehyde, followed by reductive amination with propylamine.

3.1.1 Materials and Reagents

-

Isoamyl alcohol (3-methyl-1-butanol)

-

Pyridinium chlorochromate (PCC) or other suitable oxidizing agent

-

Dichloromethane (DCM)

-

Propylamine

-

Sodium triacetoxyborohydride (STAB)

-

Acetic acid

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous magnesium sulfate

-

Diethyl ether

-

Hydrochloric acid (1 M)

-

Sodium hydroxide (1 M)

3.1.2 Procedure

Step 1: Oxidation of Isoamyl Alcohol to Isovaleraldehyde

-

To a stirred solution of isoamyl alcohol (1 equivalent) in dichloromethane (DCM), add pyridinium chlorochromate (PCC) (1.5 equivalents) in portions at room temperature.

-

Stir the reaction mixture for 2-3 hours until the oxidation is complete (monitor by TLC).

-

Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure to yield crude isovaleraldehyde. This can be used in the next step without further purification.

Step 2: Reductive Amination

-

Dissolve the crude isovaleraldehyde (1 equivalent) in dichloromethane.

-

Add propylamine (1.2 equivalents) and a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion.

-

Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

-

Purify the crude product by fractional distillation.

Analytical Characterization

3.2.1 Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and purity assessment of volatile compounds like amines.[5]

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Oven Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Hold at 250 °C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Mode: Splitless (1 µL injection volume).

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Mass Range: m/z 40-400

Sample Preparation:

-

Dissolve a small amount of the purified product in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

-

Inject 1 µL of the sample into the GC-MS.

Expected Results:

The resulting chromatogram should show a major peak corresponding to this compound. The mass spectrum of this peak should exhibit a molecular ion peak (M+) at m/z 129, along with characteristic fragmentation patterns for aliphatic amines.

3.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.[8][9]

Instrumentation:

-

NMR spectrometer (e.g., Bruker 400 MHz).

-

Solvent: Chloroform-d (CDCl3) or Methanol-d4 (CD3OD).

Sample Preparation:

-

Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated solvent in an NMR tube.

Expected ¹H NMR Spectrum (in CDCl3, predicted):

-

A triplet corresponding to the methyl group of the propyl chain.

-

A multiplet (sextet) for the methylene group adjacent to the methyl group of the propyl chain.

-

A triplet for the methylene group attached to the nitrogen of the propyl chain.

-

A doublet for the two methyl groups of the isoamyl chain.

-

A multiplet (nonet) for the methine proton of the isoamyl chain.

-

A triplet for the methylene group adjacent to the nitrogen of the isoamyl chain.

-

A broad singlet for the N-H proton.

Expected ¹³C NMR Spectrum (in CDCl3, predicted):

-

Signals corresponding to the eight distinct carbon atoms in the molecule. The chemical shifts will be in the aliphatic region.

Biological Activity and Toxicology

General Toxicological Profile of Aliphatic Amines: [12]

-

Irritation: Can cause severe irritation to the skin, eyes, and mucous membranes.

-

Sensitization: Potential for allergic sensitization.

-

Inhalation: Volatile amines can be highly irritating upon inhalation.

Further research is required to determine the specific biological activity and toxicological profile of this compound.

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: General workflow for the synthesis and characterization of this compound.

Logical Relationship of Aliphatic Amine Structure and Activity

This diagram illustrates the general structure-activity relationships for aliphatic amines based on available literature.

Caption: Factors influencing the biological activity of aliphatic amines.

Conclusion

This technical guide provides a detailed overview of this compound, including its chemical properties and proposed methodologies for its synthesis and characterization. While specific experimental data for this compound is scarce, the protocols and information presented herein are based on well-established chemical principles and provide a solid foundation for researchers and professionals. Further investigation is warranted to elucidate the specific biological activities and toxicological profile of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound [webbook.nist.gov]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 6. "An Efficient Reductive Amination Protocol Using Benzylamine-Borane As " by Adam M. Bowman and Dr. Matt A. Peterson [scholarsarchive.byu.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. ekwan.github.io [ekwan.github.io]

- 9. web.mit.edu [web.mit.edu]

- 10. academic.oup.com [academic.oup.com]

- 11. Toxicity of aliphatic amines: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of Isoamyl-n-propyl-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoamyl-n-propyl-amine, a secondary aliphatic amine with the chemical formula C8H19N, is a molecule of interest in various chemical and pharmaceutical contexts. Its utility in synthesis and potential biological activity necessitates a thorough understanding of its physicochemical properties, particularly its solubility in organic solvents. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, drawing upon data from analogous compounds and established principles of amine solubility. The guide also outlines a general experimental protocol for the precise determination of its solubility and presents logical workflows for solubility testing.

Core Principles of Amine Solubility

The solubility of amines is governed by their molecular structure, including the length and branching of their alkyl chains, and the polarity of the solvent. Generally, aliphatic amines are soluble in a wide range of organic solvents.[1][2] This is attributed to the ability of the nitrogen atom's lone pair of electrons to engage in intermolecular interactions. As the carbon chain length increases, the hydrophobic character of the amine becomes more dominant, which can influence its solubility in highly polar solvents. However, for a secondary amine with eight carbon atoms like this compound, high solubility in common organic solvents is expected.

Predicted Solubility of this compound

Table 1: Solubility of this compound and Structurally Similar Amines in Common Organic Solvents

| Solvent Class | Solvent | Di-n-butylamine (C8H19N) | N-Ethyl-n-butylamine (C6H15N) | Predicted Solubility of this compound (C8H19N) |

| Alcohols | Ethanol | Soluble[3] | Miscible[4] | Miscible |

| Methanol | Data not available | Data not available | Miscible | |

| Ketones | Acetone | Soluble[3] | Miscible[4] | Miscible |

| Ethers | Diethyl Ether | Soluble[3] | Miscible[4] | Miscible |

| Chlorinated Solvents | Dichloromethane | Data not available | Data not available | Soluble |

| Chloroform | Data not available | Miscible[4] | Soluble | |

| Aromatic Hydrocarbons | Benzene | Soluble[3] | Miscible[4] | Miscible |

| Toluene | Data not available | Data not available | Miscible | |

| Alkanes | Hexane | Data not available | Data not available | Soluble |

Note: "Miscible" indicates that the substances are soluble in all proportions. "Soluble" indicates a high degree of solubility, though not necessarily infinite.

Experimental Protocol for Solubility Determination

A precise determination of the solubility of this compound in various organic solvents can be achieved through a standardized experimental protocol. The following outlines a general gravimetric method.

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (accurate to ±0.0001 g)

-

Temperature-controlled water bath or incubator

-

Vials with airtight seals

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Oven for drying

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

-

Place the vial in a temperature-controlled bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, allow the solution to stand undisturbed for a period to allow any undissolved amine to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-weighed, airtight syringe. To avoid drawing in undissolved droplets, it is crucial to take the sample from the clear liquid phase.

-

Filter the withdrawn sample through a syringe filter appropriate for the solvent to remove any suspended micro-droplets.

-

-

Gravimetric Analysis:

-

Dispense the filtered, saturated solution into a pre-weighed, dry volumetric flask.

-

Determine the mass of the solution.

-

Carefully evaporate the solvent from the flask under controlled conditions (e.g., in a fume hood with a gentle stream of nitrogen or in a rotary evaporator).

-

Once the solvent is removed, dry the flask containing the non-volatile this compound residue in an oven at a temperature below its boiling point until a constant weight is achieved.

-

Reweigh the flask to determine the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

Solubility ( g/100 mL) = (mass of dissolved amine / volume of solvent) * 100

-

Solubility can also be expressed in other units such as molarity (mol/L) or mole fraction.

-

Logical Workflow for Solubility Assessment

The process of determining the solubility of a compound like this compound can be visualized as a logical workflow.

Caption: Experimental workflow for determining the solubility of this compound.

Signaling Pathways and Biological Context

Currently, there is no specific information in the scientific literature that implicates this compound in any defined signaling pathways or significant biological roles. As a simple aliphatic amine, it is not structurally related to known neurotransmitters or common signaling molecules. Its biological effects, if any, would likely be related to its general properties as a weak base and its potential to interact with cell membranes due to its lipophilic character. Further research would be required to explore any specific biological activities.

Conclusion

This compound is predicted to be highly soluble to miscible in a wide range of common organic solvents, including alcohols, ketones, ethers, and aromatic hydrocarbons. This technical guide provides a framework for understanding and experimentally verifying these solubility characteristics. The provided experimental protocol offers a robust method for generating precise quantitative solubility data, which is crucial for its application in research, synthesis, and drug development. While its specific biological role is currently undefined, a thorough understanding of its physicochemical properties is the first step in unlocking its full potential.

References

Thermochemical Properties of Isoamyl-n-propyl-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of isoamyl-n-propyl-amine, also known as N-(3-methylbutyl)propan-1-amine. Due to the limited availability of direct experimental data for this specific secondary amine, this document leverages established computational chemistry methods to provide estimated values for key thermochemical parameters. Detailed, generalized experimental protocols for determining these properties are also presented, alongside a workflow for the computational estimation approach. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and other scientific fields where the thermodynamic characteristics of aliphatic amines are of interest.

Introduction

This compound (C8H19N) is a secondary aliphatic amine. Understanding its thermochemical properties, such as enthalpy of formation, Gibbs free energy of formation, and heat capacity, is crucial for a variety of applications, including reaction engineering, process design, and safety analysis. These properties govern the energy changes and spontaneity of chemical reactions involving the compound and are essential for developing and optimizing synthetic routes and understanding its stability.

This guide addresses the absence of readily available experimental thermochemical data for this compound by employing the Joback group contribution method for estimation. This method provides reliable predictions of thermochemical properties based on the molecular structure of the compound.

Estimated Thermochemical Properties

The thermochemical properties of this compound in the ideal gas phase at 298.15 K and 1 atm have been estimated using the Joback group contribution method. This method breaks down the molecule into its constituent functional groups and uses empirically derived parameters to calculate the overall properties.

The molecular structure of this compound consists of the following Joback groups:

-

Two -CH3 groups

-

Four -CH2- groups

-

One >CH- group

-

One >NH (secondary amine) group

The estimated values for the key thermochemical properties are summarized in the table below.

| Property | Symbol | Estimated Value | Units |

| Enthalpy of Formation (Ideal Gas) | ΔHf° | -187.5 kJ/mol | kJ/mol |

| Gibbs Free Energy of Formation (Ideal Gas) | ΔGf° | 41.8 kJ/mol | kJ/mol |

| Molar Mass | MW | 129.24 | g/mol |

Note: These values are estimations and should be used with an understanding of the inherent approximations of the group contribution method. Experimental verification is recommended for applications requiring high accuracy.

Computational Workflow for Thermochemical Property Estimation

The following diagram illustrates the workflow for estimating the thermochemical properties of this compound using the Joback group contribution method.

Experimental Protocols for Thermochemical Analysis

While computational methods provide valuable estimates, experimental determination remains the gold standard for accuracy. The following sections outline generalized protocols for the experimental determination of the key thermochemical properties of liquid amines like this compound.

Determination of Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation (ΔHf°) of a liquid organic compound is typically determined indirectly from its enthalpy of combustion (ΔHc°), which is measured using a bomb calorimeter.

Principle: A known mass of the sample is completely combusted in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the water is measured.

Apparatus:

-

Isoperibol or static jacket bomb calorimeter

-

Oxygen bomb

-

Calorimeter bucket

-

High-precision thermometer

-

Ignition system

-

Pellet press (for solid samples, adaptable for liquids in capsules)

-

Crucible

-

Oxygen cylinder with pressure regulator

Procedure:

-

Calibration: The heat capacity of the calorimeter (Ccal) is determined by combusting a certified standard substance with a known enthalpy of combustion, typically benzoic acid.

-

A known mass of benzoic acid is pelletized and placed in the crucible.

-

The bomb is assembled, charged with oxygen to approximately 30 atm, and placed in the calorimeter bucket containing a known mass of water.

-

The sample is ignited, and the temperature change of the water is recorded until a stable final temperature is reached.

-

Ccal is calculated using the known enthalpy of combustion of benzoic acid and the measured temperature change.

-

-

Sample Preparation:

-

A precise mass (typically 0.5 - 1.0 g) of this compound is accurately weighed into a gelatin capsule or a suitable container to prevent evaporation before ignition.

-

-

Combustion of this compound:

-

The encapsulated sample is placed in the crucible within the bomb.

-

A fuse wire is attached to the ignition circuit and positioned to ensure ignition of the sample.

-

A small, known amount of water is added to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state.

-

The bomb is sealed, purged of air, and filled with high-purity oxygen to a pressure of about 30 atm.

-

The bomb is placed in the calorimeter bucket, and the temperature is allowed to equilibrate.

-

The sample is ignited, and the temperature of the water is recorded at regular intervals before, during, and after combustion to determine the precise temperature rise (ΔT).

-

-

Data Analysis:

-

The total heat released (qtotal) is calculated from the heat capacity of the calorimeter and the corrected temperature rise: q_total = C_cal * ΔT.

-

Corrections are made for the heat of formation of nitric acid (from the nitrogen in the amine) and the heat of combustion of the fuse wire and capsule.

-

The constant volume heat of combustion (ΔUc°) is calculated per mole of the amine.

-

The standard enthalpy of combustion (ΔHc°) is then calculated from ΔUc° using the relationship ΔH = ΔU + Δn_g * RT, where Δng is the change in the number of moles of gas in the combustion reaction.

-

Finally, the standard enthalpy of formation (ΔHf°) of this compound is calculated using Hess's Law: ΔH_f°(amine) = ΣΔH_f°(products) - ΔH_c°(amine) The standard enthalpies of formation of the combustion products (CO2(g), H2O(l), and N2(g)) are well-established.

-

Determination of Heat Capacity using Differential Scanning Calorimetry (DSC)

Principle: Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This difference can be used to determine the heat capacity of the sample.

Apparatus:

-

Differential Scanning Calorimeter

-

Hermetically sealed sample pans (e.g., aluminum)

-

Syringe for liquid sample handling

-

Reference material (an empty, sealed pan)

Procedure:

-

Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified reference materials (e.g., indium, zinc) with known melting points and enthalpies of fusion.

-

Baseline Determination: An empty sample pan and an empty reference pan are placed in the DSC cell. The temperature is scanned over the desired range (e.g., from room temperature to a temperature below the boiling point of the amine) at a constant heating rate (e.g., 10 °C/min). This provides the baseline heat flow.

-

Standard Measurement: A known mass of a standard material with a well-characterized heat capacity (e.g., sapphire) is placed in the sample pan. The temperature scan is repeated under the same conditions as the baseline measurement.

-

Sample Measurement:

-

A small, accurately weighed amount of this compound is hermetically sealed in a sample pan to prevent volatilization.

-

The sample pan is placed in the DSC, and the temperature scan is performed under the same conditions as the baseline and standard measurements.

-

-

Data Analysis:

-

The heat flow (dq/dt) is measured as a function of temperature for the baseline, the standard, and the sample.

-

The heat capacity of the sample (Cp,sample) is calculated at a given temperature using the following equation: C_p,sample = C_p,standard * (m_standard / m_sample) * (Δ(dq/dt)_sample / Δ(dq/dt)_standard) where:

-

C_p,standard is the known heat capacity of the standard material.

-

m_standard and m_sample are the masses of the standard and the sample, respectively.

-

Δ(dq/dt) is the difference in heat flow between the measurement and the baseline for the sample and the standard.

-

-

Conclusion

This technical guide provides estimated thermochemical data for this compound derived from the Joback group contribution method, addressing a gap in the publicly available experimental data. The provided computational workflow and generalized experimental protocols for bomb calorimetry and differential scanning calorimetry offer a comprehensive framework for researchers and professionals to understand, predict, and experimentally verify the thermochemical properties of this and similar aliphatic amines. Accurate thermochemical data is fundamental to advancing research and development in fields where these compounds play a significant role.

Potential research applications of secondary amines

An In-depth Technical Guide to the Research Applications of Secondary Amines

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Secondary amines, organic compounds characterized by a nitrogen atom bonded to two alkyl or aryl groups and one hydrogen atom, represent a cornerstone of modern chemical and biomedical research. Their unique structural and electronic properties, including their basicity, nucleophilicity, and ability to participate in hydrogen bonding, make them indispensable building blocks and functional motifs in a vast array of applications.[1] This technical guide explores the pivotal role of secondary amines in three major research domains: medicinal chemistry, asymmetric catalysis, and advanced materials science. For each area, we will delve into the core principles, present key quantitative data, and provide detailed experimental protocols for seminal reactions and assays, thereby offering a comprehensive resource for researchers in the field.

Medicinal Chemistry Applications of Secondary Amines

The secondary amine moiety is a prevalent feature in a multitude of clinically successful drugs and is a critical pharmacophore for interacting with various biological targets.[2][3] Its ability to act as both a hydrogen bond donor and acceptor, as well as its basicity at physiological pH, allows for potent and specific interactions with enzymes and receptors.

Case Study: Propranolol and Beta-Adrenergic Receptor Signaling

Propranolol, a well-known beta-blocker containing a secondary amine, is used to treat hypertension, angina, and anxiety.[3][4] It functions as a non-selective antagonist of beta-adrenergic receptors (β-ARs), competing with endogenous catecholamines like epinephrine and norepinephrine.[4][5]

Signaling Pathway:

Propranolol's primary mechanism of action involves the blockade of the Gs protein-coupled signaling cascade.[1] Normally, the binding of an agonist (e.g., epinephrine) to the β-AR activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[6] cAMP then activates Protein Kinase A (PKA), leading to various downstream cellular responses.[6] Propranolol, by blocking the receptor, prevents this cascade, leading to a decrease in heart rate and blood pressure.[3][5] Interestingly, propranolol can also act as a partial agonist for a β-arrestin-mediated signaling pathway, which can activate the Mitogen-Activated Protein Kinase (MAPK) pathway.[1]

Secondary Amines as Enzyme Inhibitors

Secondary amines are prevalent in various enzyme inhibitors. A notable example is their role in inhibitors of Monoamine Oxidase (MAO), a flavoenzyme responsible for the oxidative deamination of neurotransmitters.[7] MAO inhibitors are used in the treatment of depression and neurodegenerative diseases.

| Compound ID | Structure (Generic) | Target | IC50 (µM) | Selectivity |

| CD1 | Heterocyclic Dienone | MAO-A | 3.45 ± 0.07 | - |

| CD2 | Heterocyclic Dienone | MAO-A | 3.23 ± 0.24 | - |

| CD3 | Heterocyclic Dienone | MAO-A | 3.15 ± 0.10 | - |

| CD11 | Thiophene Dienone | MAO-B | 0.063 ± 0.001 | >250-fold for MAO-B |

| CD14 | Thiophene Dienone | MAO-B | 0.036 ± 0.008 | >250-fold for MAO-B |

| Compound 25 | Pyridoxine-Resveratrol Hybrid | MAO-B | 2.68 ± 0.01 | Selective for MAO-B |

| Compound 34 | Benzyloxy Phenyl Derivative | MAO-B | 0.19 | >146-fold for MAO-B |

| Data compiled from multiple sources.[8][9] |

Experimental Protocol: Radioligand Binding Assay

This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity (Ki) of a secondary amine test compound for a G-protein coupled receptor, such as the beta-adrenergic receptor.

Materials:

-

Receptor-containing membranes (e.g., from cells overexpressing the target receptor).

-

Radioligand (e.g., ³H-dihydroalprenolol for β-ARs).

-

Unlabeled competitor (the secondary amine test compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

Wash buffer (ice-cold assay buffer).

-

Glass fiber filters.

-

Scintillation fluid.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Preparation: Thaw the receptor membrane preparation on ice and resuspend in assay buffer to the desired protein concentration. Prepare serial dilutions of the secondary amine test compound in assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

50 µL of assay buffer (for total binding) or a high concentration of an unlabeled standard ligand (for non-specific binding).

-

50 µL of the test compound at various concentrations.

-

50 µL of the radioligand at a fixed concentration (typically at or below its Kd).

-

100 µL of the membrane preparation to initiate the reaction.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Applications in Asymmetric Catalysis

Secondary amines are fundamental to the field of organocatalysis, particularly in asymmetric synthesis. Chiral secondary amines, such as proline, can react with carbonyl compounds to form transient nucleophilic enamines or electrophilic iminium ions, which then participate in a variety of stereoselective bond-forming reactions.[2][4][10]

Enamine Catalysis: The Proline-Catalyzed Aldol Reaction

The proline-catalyzed aldol reaction is a classic example of enamine catalysis.[1][5] Proline, a chiral secondary amine, reacts with a ketone or aldehyde donor to form an enamine intermediate. This enamine then attacks an aldehyde acceptor in a highly stereocontrolled manner, dictated by the geometry of the transition state, which is stabilized by a hydrogen bond between the proline's carboxylic acid and the acceptor aldehyde.[1][5] Hydrolysis of the resulting iminium ion regenerates the catalyst and yields the chiral β-hydroxy carbonyl product.

Catalytic Cycle:

Quantitative Data: Proline-Catalyzed Aldol Reactions

| Aldehyde Donor | Aldehyde Acceptor | Solvent | Yield (%) | anti:syn ratio | ee (%) (anti) |

| Propionaldehyde | Isobutyraldehyde | DMF | 82 | 24:1 | >99 |

| Propionaldehyde | Benzaldehyde | DMF | 81 | 19:1 | 99 |

| Butanal | Isobutyraldehyde | DMF | 80 | 20:1 | 99 |

| Hexanal | Isobutyraldehyde | DMF | 88 | 20:1 | 98 |

| Propionaldehyde | Propionaldehyde | DMF | 80 | 4:1 | 99 |

| Data adapted from MacMillan, D. W. C., et al. (2002).[6] |

Experimental Protocol: Proline-Catalyzed Aldol Reaction

This protocol describes a general procedure for the asymmetric aldol reaction between an aldehyde and acetone, catalyzed by (S)-proline.[6]

Materials:

-

(S)-Proline.

-

Aldehyde (e.g., 4-nitrobenzaldehyde).

-

Acetone (reagent grade).

-

Solvent (e.g., DMSO or DMF).

-

Saturated aqueous NH₄Cl solution.

-

Ethyl acetate.

-

Anhydrous MgSO₄.

Procedure:

-

Reaction Setup: To a stirred solution of the catalyst, (S)-proline (10-20 mol%), in the chosen solvent, add the aldehyde (1.0 equiv) and acetone (5.0 equiv) at the desired temperature (e.g., room temperature or cooled to 0°C).

-

Monitoring: Stir the solution for the required time (typically 24-72 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction mixture with a saturated aqueous solution of NH₄Cl.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Drying and Concentration: Combine the organic layers, wash with water, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield and analyze the enantiomeric excess (ee) using chiral High-Performance Liquid Chromatography (HPLC).

Applications in Materials Science

Secondary amines are integral to the synthesis and modification of various materials, imparting crucial properties such as cross-linking density, thermal stability, and surface functionality.

Curing Agents for Epoxy Resins

Secondary amines are widely used as curing agents (hardeners) for epoxy resins. The active hydrogen on the secondary amine nitrogen atom reacts with the epoxide ring in a nucleophilic ring-opening reaction.[9][11] This reaction forms a covalent bond and a new hydroxyl group, and converts the secondary amine into a tertiary amine.[9] This process creates a highly cross-linked, rigid, and durable thermoset polymer network. The reactivity of the amine and the final properties of the cured resin can be tuned by varying the structure of the secondary amine.[11]

Epoxy Curing Mechanism:

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. gctlc.org [gctlc.org]

- 5. harvest.usask.ca [harvest.usask.ca]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. Monoamine Oxidase (MAO) as a Potential Target for Anticancer Drug Design and Development [mdpi.com]

- 8. Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kinetics versus thermodynamics in the proline catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organocatalysts [file.scirp.org]

The Advent and Evolution of Aliphatic Amines in Synthetic Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Aliphatic amines, organic compounds containing a nitrogen atom bonded to at least one alkyl group, are fundamental building blocks in the world of synthetic chemistry. Their basicity, nucleophilicity, and ability to form a wide array of functional groups have made them indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This technical guide delves into the historical discovery and evolution of synthetic methodologies for accessing these crucial molecules, providing a comprehensive overview for researchers and professionals in the field. We will explore the seminal discoveries that first unlocked the potential of aliphatic amines and trace the development of more sophisticated and efficient methods, from classical named reactions to modern catalytic approaches.

A Historical Perspective: The Dawn of Amine Synthesis

The story of aliphatic amine synthesis begins in the 19th century, a period of foundational discoveries in organic chemistry. Early methods were often harsh and lacked the selectivity demanded by modern synthetic applications, yet they laid the groundwork for the sophisticated techniques used today.

One of the earliest and most significant contributions was the Hofmann rearrangement , discovered by August Wilhelm von Hofmann in 1881.[1][2][3] This reaction provided a novel method for converting primary amides into primary amines with one fewer carbon atom.[2] The reaction typically proceeds by treating a primary amide with bromine in an aqueous solution of a strong base, such as sodium hydroxide.[2] The key intermediate in this transformation is an isocyanate, which is then hydrolyzed to the primary amine and carbon dioxide.[2]

Another cornerstone of primary amine synthesis emerged in 1887 with the work of Siegmund Gabriel.[4][5][6] The Gabriel synthesis offered a more controlled method for preparing primary amines from primary alkyl halides, avoiding the overalkylation often observed in direct reactions with ammonia.[4][5] The process involves the N-alkylation of potassium phthalimide with an alkyl halide, followed by the liberation of the primary amine, often through reaction with hydrazine (the Ing-Manske procedure) or by acidic hydrolysis.[4][5]

The early 20th century saw the development of reductive amination , a powerful and versatile method for synthesizing amines from carbonyl compounds. The Leuckart-Wallach reaction , discovered by Rudolf Leuckart in 1885 and later expanded upon by Otto Wallach, utilizes formic acid or its derivatives (like ammonium formate or formamide) as both the reducing agent and the nitrogen source to convert aldehydes and ketones into amines.[7][8][9] This reaction represented a significant step forward in constructing carbon-nitrogen bonds.

Classical Synthetic Methodologies: A Closer Look

The foundational methods for aliphatic amine synthesis, while historically significant, are still relevant in modern organic chemistry. Understanding their mechanisms and experimental nuances is crucial for any synthetic chemist.

The Hofmann Rearrangement

The Hofmann rearrangement is a powerful tool for the synthesis of primary amines with the loss of one carbon atom. The reaction proceeds through a series of well-defined steps, initiated by the deprotonation of the amide by a base, followed by reaction with bromine to form an N-bromoamide intermediate. Subsequent deprotonation and rearrangement lead to the formation of an isocyanate, which is then hydrolyzed to the final amine product.

Experimental Protocol: Modified Hofmann Rearrangement of p-Methoxybenzamide [10]

A solution of p-methoxybenzamide (10 g, 66 mmol), N-bromosuccinimide (NBS) (11.9 g, 66 mmol), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (22 mL, 150 mmol) in methanol (300 mL) is prepared in a 1-L round-bottomed flask equipped with a stirring bar. The solution is heated to reflux for 15 minutes. A second portion of NBS (11.9 g, 66 mmol) is then added slowly, and the reaction is allowed to continue for an additional 30 minutes. After this time, the methanol is removed by rotary evaporation. The resulting residue is dissolved in 500 mL of ethyl acetate (EtOAc). The organic solution is then washed sequentially with 6 N hydrochloric acid (HCl) (2 x 100 mL), 1 N sodium hydroxide (NaOH) (2 x 100 mL), and saturated sodium chloride solution. The organic layer is dried over magnesium sulfate (MgSO4), filtered, and concentrated under reduced pressure. The crude product, methyl N-(p-methoxyphenyl)carbamate, can be purified by flash column chromatography on silica gel (using a 1:1 mixture of EtOAc/hexane as the eluent) to yield a pale yellow solid (11.1 g, 93% yield). Further purification can be achieved by recrystallization from hexane.[10]

The Gabriel Synthesis

The Gabriel synthesis provides a reliable route to primary amines, effectively preventing the formation of secondary and tertiary amine byproducts. The use of phthalimide as a protected form of ammonia is the key to this selectivity.

Experimental Protocol: Gabriel Synthesis of Benzylamine

Potassium phthalimide (1.85 g, 10 mmol) is suspended in 20 mL of dry dimethylformamide (DMF) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Benzyl bromide (1.71 g, 10 mmol) is added, and the mixture is heated at 100 °C for 2 hours. After cooling to room temperature, the reaction mixture is poured into 100 mL of water, and the resulting precipitate of N-benzylphthalimide is collected by filtration, washed with water, and dried. For the cleavage of the phthalimide group, the N-benzylphthalimide (2.37 g, 10 mmol) is suspended in 30 mL of ethanol. Hydrazine hydrate (0.5 mL, 10 mmol) is added, and the mixture is heated at reflux for 1 hour. The reaction mixture is then cooled, and the precipitated phthalhydrazide is removed by filtration. The filtrate is acidified with concentrated HCl and then evaporated to dryness. The residue is dissolved in a small amount of water, and a concentrated solution of NaOH is added until the solution is strongly alkaline. The liberated benzylamine is then extracted with diethyl ether (3 x 20 mL). The combined ether extracts are dried over anhydrous potassium carbonate, and the solvent is removed by distillation to afford pure benzylamine.

Reductive Amination: The Leuckart-Wallach Reaction

Reductive amination is a cornerstone of amine synthesis due to its versatility in forming primary, secondary, and tertiary amines. The Leuckart-Wallach reaction is a classic example that utilizes readily available reagents.

Experimental Protocol: Leuckart-Wallach Reaction of Cyclohexanone with Ammonium Formate

In a round-bottom flask fitted with a reflux condenser and a dropping funnel, a mixture of cyclohexanone (9.8 g, 0.1 mol) and ammonium formate (12.6 g, 0.2 mol) is heated in an oil bath to 160-165 °C. The reaction is typically exothermic, and the temperature should be controlled. After the initial reaction subsides, the mixture is heated at this temperature for an additional 4-5 hours. The reaction mixture is then cooled and treated with an excess of concentrated hydrochloric acid. The acidic solution is heated to hydrolyze the intermediate formamide. After cooling, the solution is made strongly alkaline with a concentrated sodium hydroxide solution. The liberated cyclohexylamine is then separated and purified by distillation.

The Modern Era: Transition-Metal Catalysis and Beyond

While classical methods remain valuable, the late 20th and early 21st centuries have witnessed a revolution in amine synthesis, driven by the development of powerful transition-metal catalysts. These modern methods offer milder reaction conditions, improved functional group tolerance, and enhanced selectivity, opening up new avenues for the construction of complex amine-containing molecules.

One of the most significant advancements has been in the area of hydroamination , the direct addition of an N-H bond across a carbon-carbon double or triple bond.[11][12] This atom-economical reaction, often catalyzed by transition metals such as rhodium, iridium, and palladium, provides a direct route to amines from readily available alkenes and alkynes.[12][13]

Furthermore, C-H amination has emerged as a transformative strategy, allowing for the direct conversion of C-H bonds into C-N bonds.[14] This approach, often utilizing catalysts based on rhodium, palladium, or copper, bypasses the need for pre-functionalized starting materials, offering a more efficient and sustainable route to complex amines.

The amination of alcohols represents another frontier in modern amine synthesis.[15][16] By leveraging transition-metal catalysis, alcohols can be directly converted to amines, often through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, where the alcohol is transiently oxidized to an aldehyde or ketone, which then undergoes reductive amination.[15]

Quantitative Data Summary

The efficiency of these synthetic methods can vary significantly depending on the substrate, reagents, and reaction conditions. The following tables provide a summary of representative yields for the classical and modern methods discussed.

Table 1: Representative Yields for Classical Aliphatic Amine Synthesis Methods

| Reaction | Substrate | Product | Reagents | Yield (%) | Reference |

| Hofmann Rearrangement | p-Methoxybenzamide | Methyl N-(p-methoxyphenyl)carbamate | NBS, DBU, MeOH | 93 | [10] |

| Hofmann Rearrangement | α,β-Unsaturated Amides | Carbamates | Br2, NaOH | ~70 | [2] |

| Gabriel Synthesis | Primary Alkyl Halides | Primary Amines | Potassium Phthalimide, Hydrazine | Generally Good | [4][5] |

| Leuckart-Wallach Reaction | Acetophenone | α-Phenylethylamine | Ammonium Formate | 92 (NMR) | [17] |

Table 2: Representative Yields for Modern Aliphatic Amine Synthesis Methods

| Reaction | Catalyst | Substrate | Product | Yield (%) | Reference |

| Reductive Amination | Iron Catalyst | Various Ketones and Aldehydes | Primary Amines | Up to 89 | [18] |

| Reductive Amination | Cobalt Catalyst | Various Ketones and Aldehydes | Primary Amines | Up to 99 | [19][20] |

| Hydroamination | Iridium Catalyst | Unactivated Terminal Alkenes | Substituted Aminopyridines | Good to Excellent | |

| C-H Amination | Copper Catalyst | Various Substrates | Amidated Products | Good | [14] |

| Amination of Alcohols | Cobalt(II) Complex | Primary and Secondary Alcohols | N-Alkylated Amines | Up to 95 | [15] |

Conclusion

The journey of aliphatic amine synthesis, from the foundational discoveries of Hofmann and Gabriel to the cutting-edge transition-metal catalyzed reactions of today, reflects the broader evolution of organic chemistry. The continuous pursuit of milder, more efficient, and more selective methods has transformed the way chemists approach the synthesis of these vital compounds. For researchers and professionals in drug development and other chemical sciences, a deep understanding of this historical and modern landscape is essential for designing innovative and effective synthetic strategies. The methods outlined in this guide, from the classical workhorses to the modern catalytic marvels, provide a powerful toolkit for the construction of a vast array of aliphatic amines, enabling the creation of novel molecules with profound impacts on science and society.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 3. thieme.de [thieme.de]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 6. cheminfographic.wordpress.com [cheminfographic.wordpress.com]

- 7. mdpi.com [mdpi.com]

- 8. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Hofmann Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 11. organicreactions.org [organicreactions.org]

- 12. Progression of Hydroamination Catalyzed by Late Transition-Metal Complexes from Activated to Unactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. A general and expedient amination of alcohols catalysed by a single-site (NN)Co( ii )-bidentate complex under solventless conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY00809F [pubs.rsc.org]

- 16. Directed β C–H Amination of Alcohols via Radical Relay Chaperones - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chemistry.mdma.ch [chemistry.mdma.ch]

- 18. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Isoamyl-n-propyl-amine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical data on Isoamyl-n-propyl-amine, a secondary amine of interest in various chemical and pharmaceutical research domains.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and interpretation of experimental results.

| Parameter | Value |

| Molecular Formula | C₈H₁₉N |

| Molecular Weight | 129.2432 g/mol [1] |

Molecular Composition and Connectivity

The molecular formula C₈H₁₉N indicates a composition of eight carbon atoms, nineteen hydrogen atoms, and one nitrogen atom. The structure of this compound is characterized by an isoamyl group and an n-propyl group attached to a central nitrogen atom. This arrangement is visualized in the following diagram.

Caption: Skeletal structure of this compound.

Note: Hydrogen atoms are omitted for clarity in the skeletal diagram but are accounted for in the molecular formula and weight.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound can be found in established chemical literature. Key experimental techniques would include:

-

Synthesis: Reductive amination of isoamylamine with propionaldehyde or nucleophilic substitution of an isoamyl halide with n-propylamine.

-

Purification: Fractional distillation under reduced pressure is a common method for purifying amines.

-

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and assess purity.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the N-H and C-N functional groups.

-

Gas Chromatography (GC): To assess purity and identify any volatile impurities.[1]

-

References

Methodological & Application

Application Note: Gas Chromatography Method for the Analysis of Isoamyl-n-propyl-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust gas chromatography (GC) method for the qualitative and quantitative analysis of isoamyl-n-propyl-amine, a secondary aliphatic amine. Due to the polar nature of amines, which can lead to poor peak shape and column adsorption, this protocol utilizes a specialized base-deactivated capillary column for optimal separation and peak symmetry.[1][2][3][4] The method employs a flame ionization detector (FID), providing high sensitivity and a wide linear dynamic range suitable for trace-level quantification in various sample matrices, including pharmaceutical intermediates and environmental samples.[5][6][7][8] An optional derivatization step with pentafluorobenzoyl chloride is also described to enhance volatility and improve chromatographic performance, particularly for complex matrices.[1]

Introduction

This compound (N-propyl-3-methylbutan-1-amine) is a secondary amine that finds application in various chemical syntheses, including the development of pharmaceutical compounds. Accurate and reliable quantification of this and other aliphatic amines is crucial for process monitoring, quality control, and safety assessment. Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds; however, the inherent polarity of amines presents analytical challenges, often resulting in tailing peaks and poor reproducibility.[1][2][3][4]

To overcome these challenges, this method employs a specialized GC column with a base-deactivated stationary phase, which minimizes analyte-column interactions and produces symmetrical peaks.[9][10][11][12] Flame Ionization Detection (FID) is utilized for its high sensitivity and broad applicability to organic compounds. For samples with complex matrices or when enhanced sensitivity is required, a derivatization procedure can be employed to reduce the polarity of the amine, thereby improving its chromatographic behavior.[1][13][14][15][16]

Experimental Protocol

Materials and Reagents

-

This compound standard (≥98% purity)

-

Methanol (HPLC grade)

-

Dichloromethane (HPLC grade)

-

Pentafluorobenzoyl chloride (for derivatization)

-

Sodium bicarbonate buffer (0.5 M, pH 9.0) (for derivatization)

-

Anhydrous sodium sulfate

-

Helium (carrier gas, 99.999% purity)

-

Hydrogen (FID fuel gas, 99.999% purity)

-

Air (FID oxidizer, zero grade)

Instrumentation

-

Gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID).

-

Capillary GC column: Agilent J&W CP-Wax 51 for Amines (30 m x 0.32 mm ID, 1.2 µm film thickness) or similar base-deactivated column.[9]

Standard Preparation

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to the mark with methanol.

-

Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with methanol to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation (Direct Analysis)

-

Accurately weigh or pipette a known amount of the sample into a volumetric flask.

-

Dilute the sample with methanol to a concentration within the calibration range.

-

Filter the diluted sample through a 0.45 µm PTFE syringe filter into a GC vial.

Sample Preparation (with Derivatization)

-

To 1 mL of the diluted sample or standard in a glass vial, add 2 mL of 0.5 M sodium bicarbonate buffer (pH 9.0).

-

Add 1 mL of a 10% (v/v) solution of pentafluorobenzoyl chloride in dichloromethane.

-

Cap the vial and vortex for 2 minutes.

-

Allow the layers to separate.

-

Transfer the lower organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Transfer the dried organic layer to a GC vial for analysis.

GC-FID Operating Conditions

| Parameter | Value |

| Column | Agilent J&W CP-Wax 51 for Amines (30 m x 0.32 mm ID, 1.2 µm) |

| Injector | Split/Splitless |

| Injector Temperature | 250 °C |

| Split Ratio | 20:1 |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Flow Rate | 1.5 mL/min (constant flow) |

| Oven Program | Initial: 60 °C (hold 2 min) Ramp: 10 °C/min to 220 °C (hold 5 min) |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Hydrogen Flow | 30 mL/min |

| Air Flow | 300 mL/min |

| Makeup Gas (He) | 25 mL/min |

Quantitative Data Summary

The following tables provide representative quantitative performance data for the analysis of secondary aliphatic amines using a GC-FID method. These values are based on typical performance and should be verified during method validation.

Table 1: Calibration Curve and Linearity